methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Overview
Description
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6-position and a carboxylate ester at the 2-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole or its derivatives.
Benzylation: The 6-position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The 2-position of the indole ring is then carboxylated using carbon dioxide under high pressure or by employing a carboxylating agent like diethyl carbonate.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl 6-(benzyloxy)-1H-indole-2-methanol.
Substitution: 3-nitro, 3-halo, or 3-sulfonyl derivatives of the indole ring.
Scientific Research Applications
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex indole derivatives and natural products.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific molecular targets, while the indole ring facilitates its integration into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 6-hydroxy-1H-indole-2-carboxylate: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
Methyl 6-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.
Methyl 6-(phenoxy)-1H-indole-2-carboxylate: Features a phenoxy group, which alters its electronic properties and reactivity.
Uniqueness: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for certain pharmacological applications compared to its analogs.
Properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSULHLQFRMLEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405823 | |
Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-89-1 | |
Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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